molecular formula C18H18O B050102 DI-(4-Vinylbenzyl)ether CAS No. 115444-35-4

DI-(4-Vinylbenzyl)ether

Cat. No.: B050102
CAS No.: 115444-35-4
M. Wt: 250.3 g/mol
InChI Key: BNBFLOKELPHUPX-UHFFFAOYSA-N
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Description

DI-(4-Vinylbenzyl)ether is an organic compound with the molecular formula C18H18O and a molecular weight of 250.33 g/mol. It consists of two vinylbenzyl groups connected by an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DI-(4-Vinylbenzyl)ether typically involves the etherification of 4-vinylbenzyl alcohol. One common method is the Williamson ether synthesis, where 4-vinylbenzyl alcohol reacts with a suitable alkyl halide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: DI-(4-Vinylbenzyl)ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of DI-(4-Vinylbenzyl)ether in its applications is primarily based on its ability to form stable ether linkages and its reactivity towards various chemical reagents. In polymer chemistry, it acts as a cross-linker, enhancing the mechanical properties and stability of the resulting polymers. The vinyl groups allow for further functionalization and modification, enabling the creation of tailored materials for specific applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ether linkage, which provides stability and reactivity that are advantageous in polymer synthesis and other applications. The presence of vinyl groups allows for versatile chemical modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-ethenyl-4-[(4-ethenylphenyl)methoxymethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBFLOKELPHUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00579584
Record name 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115444-35-4
Record name 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00579584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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